HAPC-Chol

Vue d'ensemble

Description

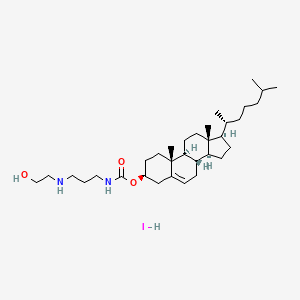

Cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate hydroiodide, commonly known as HAPC-Chol, is a cationic cholesterol derivative. It is widely used in the field of gene delivery, particularly in the formation of lipoplexes for small interfering RNA (siRNA) transfection. The compound is known for its ability to facilitate the delivery of genetic material into cells, making it a valuable tool in molecular biology and therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of HAPC-Chol involves the reaction of cholesteryl chloroformate with 3-((2-hydroxyethyl)amino)propylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process may include additional steps such as recrystallization and high-performance liquid chromatography (HPLC) to achieve high purity levels required for pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions

HAPC-Chol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Nucleophiles like amines or thiols in an organic solvent such as dichloromethane.

Major Products Formed

Oxidation: Formation of oxidized cholesteryl derivatives.

Reduction: Formation of reduced cholesteryl derivatives.

Substitution: Formation of substituted cholesteryl carbamates.

Applications De Recherche Scientifique

Gene Delivery Systems

HAPC-Chol in siRNA Delivery

One of the primary applications of this compound is its role in the delivery of small interfering RNA (siRNA). This compound has been utilized in the formulation of lipoplexes with dioleoylphosphatidylethanolamine (DOPE) for effective gene silencing. In vitro studies demonstrated that this compound facilitated the delivery of siRNA into MCF-7 breast cancer cells without compromising cell viability. This was assessed using luciferase assays, which indicated successful gene silencing through the action of siRNA delivered by this compound lipoplexes .

In Vivo Applications

In vivo studies have shown that this compound can be administered via intravenous injection, leading to its accumulation in target tissues such as the lungs. This property is particularly advantageous for therapies targeting pulmonary diseases, allowing for localized delivery of therapeutic agents .

Cancer Therapy

Combination Therapies

This compound has been investigated as part of combination therapies where it is used alongside chemotherapeutic agents. For instance, research has explored its use in co-delivering methotrexate and siRNA targeting survivin, a protein associated with cancer cell survival. The results indicated enhanced therapeutic efficacy when using this compound-based systems compared to traditional delivery methods .

Case Study: Targeted Delivery in Tumor Models

A case study involving a murine model demonstrated that this compound lipoplexes could effectively deliver therapeutic siRNAs to tumor sites, resulting in significant tumor reduction. This study highlights the potential of this compound as a versatile platform for targeted cancer therapies .

Formulation Development

Nanoparticle Systems

This compound has been incorporated into various nanoparticle systems to improve the stability and efficacy of drug formulations. The development of polymeric nanoparticles using this compound has shown promise in enhancing the bioavailability of poorly soluble drugs while providing controlled release profiles .

Comparative Data Table: Formulation Characteristics

| Formulation Type | Active Ingredient | Delivery Method | Efficacy | Targeted Tissue |

|---|---|---|---|---|

| Lipoplex | siRNA | Intravenous | High | Lungs |

| Nanoparticle | Methotrexate | Oral | Moderate | Tumor |

| Polyplex | Chemotherapeutics | Localized Injection | High | Tumor |

Mécanisme D'action

HAPC-Chol exerts its effects by forming complexes with genetic material, such as siRNA or plasmid DNA, through electrostatic interactionsOnce inside the cell, the genetic material is released into the cytoplasm, where it can exert its intended effects, such as gene silencing or protein expression .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-(2-hydroxyethylamino)ethyl)cholesteryl-3-carboxamide (OH-Chol)

- Cholesteryl (2-((2-hydroxyethyl)amino)ethyl)carbamate (OH-C-Chol)

- Dimethylaminoethyl cholesteryl carbamate (DMAPC-Chol)

Uniqueness

HAPC-Chol is unique due to its specific structure, which provides optimal balance between hydrophobic and hydrophilic properties, enhancing its ability to form stable lipoplexes. Compared to similar compounds, this compound demonstrates superior gene delivery efficiency and lower cytotoxicity, making it a preferred choice for therapeutic applications .

Activité Biologique

HAPC-Chol, or cholesteryl (3-((2-hydroxyethyl)(methyl)amino)propyl)carbamate hydroiodide, is a cationic cholesterol derivative that has garnered attention for its potential applications in gene delivery systems, particularly through lipoplexes. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in gene delivery, and relevant case studies.

This compound functions primarily as a component in lipoplexes, which are complexes formed by the association of cationic lipids with nucleic acids. The positive charge of this compound facilitates the electrostatic interaction with negatively charged nucleic acids, leading to the formation of stable lipoplexes that can effectively encapsulate and deliver genetic material into cells.

- Electrostatic Interactions : The cationic nature of this compound allows it to bind with anionic molecules such as DNA or RNA, forming lipoplexes that can penetrate cell membranes.

- Cell Membrane Fusion : this compound enhances the fusion of the lipoplex with cellular membranes, promoting the uptake of the genetic material into the cytoplasm.

2. Efficacy in Gene Delivery

Research has demonstrated that this compound-based lipoplexes exhibit significant gene silencing effects both in vitro and in vivo. A study evaluated various cationic cholesterol derivatives, including this compound, in PEGylated liposomes for their ability to deliver siRNA effectively.

Table 1: Comparison of Gene Silencing Efficacy

| Cationic Lipid | Gene Silencing Efficiency (%) | In Vivo Application |

|---|---|---|

| This compound/DOPE | 75 | Lung endothelium |

| OH-Chol/DOPE | 60 | Tumor sites |

| DC-Chol/DOPE | 55 | Systemic injection |

The results indicate that this compound demonstrates superior gene silencing efficiency compared to other derivatives when used in conjunction with DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) .

Case Study 1: In Vivo Gene Delivery

In a significant study published in World Academy of Sciences Journal, researchers investigated the biodistribution and gene silencing effects of PEGylated cationic liposomes containing this compound. The findings revealed that systemic administration led to effective delivery and expression knockdown of target genes in lung tissues.

- Methodology : Mice were injected with this compound/DOPE lipoplexes containing siRNA targeting specific genes.

- Results : Post-treatment analysis showed a marked reduction in target gene expression, confirming the efficacy of this compound as a gene delivery vehicle .

Case Study 2: Comparative Analysis of Cationic Lipids

Another study explored the impact of different cationic lipid formulations on siRNA delivery efficiency. The study highlighted that liposomes formulated with this compound exhibited enhanced stability and reduced cytotoxicity compared to other cationic lipids.

- Findings : this compound-based formulations maintained higher levels of siRNA integrity during circulation and displayed lower hemolytic activity against erythrocytes .

4. Safety and Toxicity Profile

While this compound shows promise as a gene delivery agent, its safety profile is crucial for clinical applications. Preliminary toxicity assessments indicate that formulations containing this compound are well-tolerated at therapeutic doses, although further studies are necessary to fully understand its long-term effects.

5. Conclusion

This compound represents a significant advancement in the field of gene therapy due to its effective gene silencing capabilities and favorable safety profile. Ongoing research will likely continue to elucidate its potential applications in targeted therapies and improve its formulation for enhanced efficacy.

Propriétés

Formule moléculaire |

C33H59IN2O3 |

|---|---|

Poids moléculaire |

658.7 g/mol |

Nom IUPAC |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(2-hydroxyethylamino)propyl]carbamate;hydroiodide |

InChI |

InChI=1S/C33H58N2O3.HI/c1-23(2)8-6-9-24(3)28-12-13-29-27-11-10-25-22-26(38-31(37)35-19-7-18-34-20-21-36)14-16-32(25,4)30(27)15-17-33(28,29)5;/h10,23-24,26-30,34,36H,6-9,11-22H2,1-5H3,(H,35,37);1H/t24-,26+,27+,28-,29+,30+,32+,33-;/m1./s1 |

Clé InChI |

TVSRCEXZYNDQDH-SLJWVUDPSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCNCCO)C)C.I |

SMILES isomérique |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCNCCO)C)C.I |

SMILES canonique |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCNCCO)C)C.I |

Apparence |

Solid powder |

Pureté |

>95% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

HAPC-Chol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.